molecular formula C19H24N6O2 B15122174 7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B15122174
M. Wt: 368.4 g/mol
InChI Key: LJEFXSDXPHKDNG-UHFFFAOYSA-N
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Description

7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the methoxy group and the triazole-piperidine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize costs. Industrial methods also focus on the scalability of the synthesis process and the environmental impact of the production.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the triazole or piperidine rings.

Scientific Research Applications

7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and triazole-containing molecules. Examples include:

  • 7-methoxy-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

7-methoxy-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C19H24N6O2/c1-23-18(20-12-22-23)11-24-7-5-14(6-8-24)10-25-13-21-17-9-15(27-2)3-4-16(17)19(25)26/h3-4,9,12-14H,5-8,10-11H2,1-2H3

InChI Key

LJEFXSDXPHKDNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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